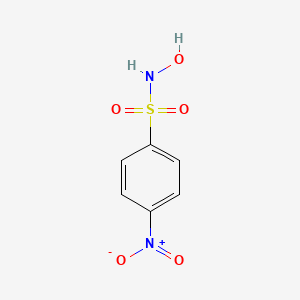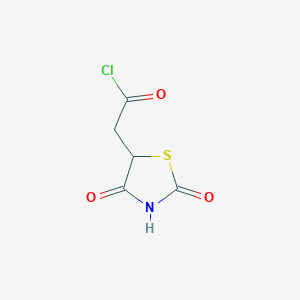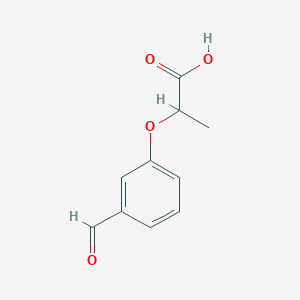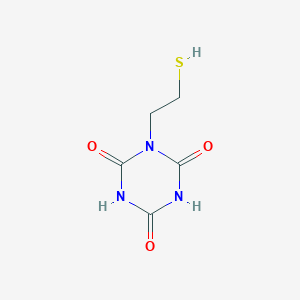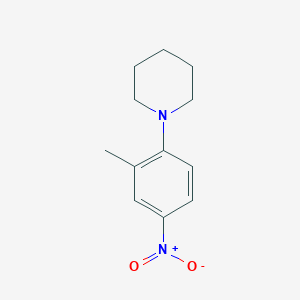
1-(2-Methyl-4-nitrophenyl)piperidine
Descripción general
Descripción
“1-(2-Methyl-4-nitrophenyl)piperidine” is a chemical compound that contains a piperidine ring, which is a saturated heterocyclic system . The piperidine ring is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to create compounds for treating human diseases . The compound also contains a nitrophenyl group, which is a functional group consisting of a phenyl ring and a nitro group .
Molecular Structure Analysis
The molecular structure of “1-(2-Methyl-4-nitrophenyl)piperidine” includes a piperidine ring attached to a 2-methyl-4-nitrophenyl group . The empirical formula of a similar compound, “1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine”, is C12H16N4O2, and its molecular weight is 248.28 .Aplicaciones Científicas De Investigación
Plasmodium falciparum Protease Inhibition
Piperidine derivatives, including 1-(2-Methyl-4-nitrophenyl)piperidine, are recognized for their pharmacological activities. Particularly, certain derivatives have demonstrated inhibitory activity against aspartic proteases of Plasmodium falciparum, a parasite responsible for malaria. The presence of a nitro group in the benzene ring is crucial for the inhibition of plasmepsin-II, an enzyme vital to the parasite's life cycle. This highlights the potential of these compounds in antimalarial drug development (Saify et al., 2011).
Solvent Effects on Aminolysis Reactions
The compound's reactivity in aminolysis, a fundamental reaction in organic chemistry, was studied in various solvents, including ionic liquids. Understanding these solvent effects is essential for optimizing industrial and pharmaceutical chemical reactions where piperidine and its derivatives are used (Millán et al., 2013).
Insecticidal Activity
Some piperidine derivatives have been extracted from natural sources like Piper nigrum (black pepper) and showed significant insecticidal activity against certain larvae. This indicates the potential of these compounds in developing natural insecticides or pest management solutions (Siddiqui et al., 2002).
Anticancer Potential
Derivatives of piperidine have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, revealing promising leads for anticancer drug development. The modification of the piperidine structure could result in compounds with significant therapeutic potential (Rehman et al., 2018).
Synthesis of Biologically Active Compounds
The compound and its derivatives are important intermediates in the synthesis of biologically active molecules, including benzimidazole compounds. These molecules have various pharmaceutical applications, further emphasizing the importance of 1-(2-Methyl-4-nitrophenyl)piperidine in medicinal chemistry (Liu Ya-hu, 2010).
Safety and Hazards
The safety data sheet for a similar compound, “Piperidine”, indicates that it is highly flammable and harmful if swallowed . It is also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is advised to avoid breathing mist, gas, or vapors, and to use personal protective equipment when handling the compound .
Mecanismo De Acción
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Piperidine derivatives have been found in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a wide range of potential biochemical interactions
Propiedades
IUPAC Name |
1-(2-methyl-4-nitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10-9-11(14(15)16)5-6-12(10)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSFASKZOQCLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride](/img/structure/B3142731.png)
![1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B3142732.png)



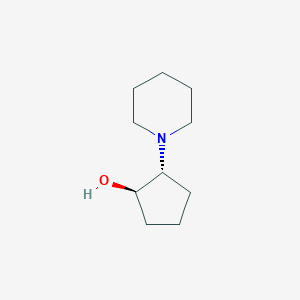
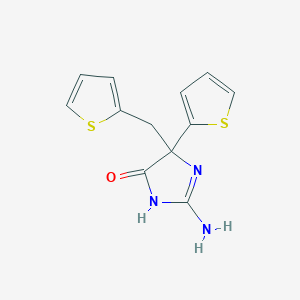
![2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142763.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142771.png)
